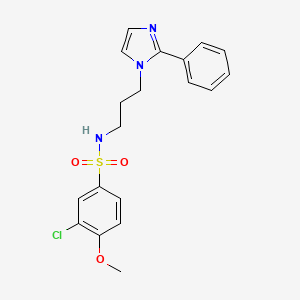

3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a chloro substituent at the 3-position, a methoxy group at the 4-position, and a propyl chain linked to a 2-phenyl-1H-imidazole moiety. The 2-phenylimidazole group enhances lipophilicity and may facilitate π-π stacking in protein-binding sites, making it relevant for therapeutic applications such as enzyme inhibition .

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3S/c1-26-18-9-8-16(14-17(18)20)27(24,25)22-10-5-12-23-13-11-21-19(23)15-6-3-2-4-7-15/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGKEAUVNDVOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Methoxybenzenesulfonamide

Chlorination at the meta position relative to the methoxy group is achieved using N-chlorosuccinimide (NCS) in acetonitrile under reflux conditions. This method, adapted from patent WO2003016285A1, affords 3-chloro-4-methoxybenzenesulfonamide in 72–78% yield after recrystallization. The reaction proceeds via electrophilic aromatic substitution, with the sulfonamide group directing chlorination to the 3-position.

Reaction Conditions

- Substrate : 4-Methoxybenzenesulfonamide

- Chlorinating Agent : NCS (1.2 equiv)

- Solvent : Acetonitrile

- Temperature : Reflux (82°C)

- Time : 6–8 hours

Conversion to Sulfonyl Chloride

The sulfonamide is converted to its sulfonyl chloride derivative using thionyl chloride (SOCl₂) in dichloromethane. This step activates the sulfonamide for subsequent nucleophilic substitution.

Procedure

- 3-Chloro-4-methoxybenzenesulfonamide (1 equiv) is suspended in anhydrous dichloromethane.

- SOCl₂ (3 equiv) is added dropwise at 0°C.

- The mixture is stirred at room temperature for 4 hours, then concentrated under vacuum.

Yield : 89–93% (white crystalline solid).

Synthesis of 3-(2-Phenyl-1H-Imidazol-1-yl)Propan-1-Amine

The imidazole-propylamine side chain is constructed via a three-component condensation reaction.

Imidazole Ring Formation

The 2-phenylimidazole ring is synthesized using a modified TosMIC (tosylmethyl isocyanide) protocol. A mixture of benzaldehyde, ammonium acetate, and TosMIC in methanol-dimethoxyethane (1:1) undergoes cyclization under basic conditions.

Reaction Conditions

- Aldehyde : Benzaldehyde (1 equiv)

- Ammonium Source : Ammonium acetate (2 equiv)

- Isocyanide : TosMIC (1 equiv)

- Base : K₂CO₃ (2 equiv)

- Solvent : Methanol-dimethoxyethane

- Temperature : Reflux (80°C)

- Time : 12 hours

Yield : 68–75% (2-phenyl-1H-imidazole).

Propylamine Side Chain Introduction

The imidazole is alkylated with 1-bromo-3-chloropropane in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The chloro intermediate is subsequently aminated with aqueous ammonia.

Procedure

- 2-Phenylimidazole (1 equiv) and NaH (1.2 equiv) are stirred in DMF at 0°C.

- 1-Bromo-3-chloropropane (1.1 equiv) is added dropwise.

- After 6 hours at room temperature, the mixture is quenched with NH₃ (28% in H₂O) and stirred for 12 hours.

Yield : 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine (64–70%).

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between the sulfonyl chloride and the primary amine.

Sulfonamide Bond Formation

The reaction is conducted in anhydrous dichloromethane using triethylamine (Et₃N) to scavenge HCl.

Procedure

- 3-Chloro-4-methoxybenzenesulfonyl chloride (1 equiv) is dissolved in dichloromethane.

- 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine (1.05 equiv) and Et₃N (2 equiv) are added.

- The mixture is stirred at room temperature for 24 hours.

Workup

- The organic layer is washed with 10% NaHCO₃ and brine.

- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 82–87% (off-white solid).

Analytical Validation and Reaction Outcomes

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a benzenesulfonic acid derivative, while substitution of the chloro group can produce a variety of substituted benzenesulfonamides .

Scientific Research Applications

3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogues in Benzenesulfonamide Derivatives

(a) 4-Chloro-N-[3-(1H-Imidazol-1-yl)Propyl]Benzenesulfonamide

- Key Differences : Lacks the 4-methoxy and 2-phenyl substituents present in the target compound.

- Synthesis Yield : Reported at 120°C melting point (MP) and synthesized via similar sulfonylation routes, suggesting comparable synthetic accessibility .

(b) 4-Chloro-N-[3-(7-Trifluoromethyl-Quinolin-4-ylamino)Propyl]Benzenesulfonamide (Compound 35)

- Key Differences: Features a trifluoromethyl-quinoline group instead of the phenylimidazole chain.

- The target compound’s imidazole group may offer better selectivity for imidazole-binding enzymes .

(c) 4-Chloro-2-(6-Chlorobenzo[1,3]Dioxol-5-ylmethylthio)-N-[Imino(3-Methyl-2-Thioxo-Imidazolyl)Methyl]Benzenesulfonamide (Compound 11)

- Key Differences : Contains a methylthio group and a benzo[1,3]dioxol substituent, unlike the methoxy and phenylimidazole groups in the target.

- The benzo[1,3]dioxol moiety may confer unique pharmacokinetic profiles but introduces steric hindrance .

- Synthesis : Synthesized in 177–180°C MP with a 15-hour reaction time, suggesting slower kinetics compared to the target compound’s synthesis .

Functional Group Analysis

Biological Activity

3-chloro-4-methoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 405.9 g/mol. The compound features a sulfonamide group linked to a phenyl ring substituted with an imidazole moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀ClN₃O₃S |

| Molecular Weight | 405.9 g/mol |

| CAS Number | 1421468-26-9 |

Anticancer Activity

Research has shown that sulfonamide derivatives exhibit significant anticancer properties. A study evaluating various sulfonamide compounds indicated that those with imidazole substitutions demonstrated enhanced antiproliferative effects against several cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells. The compound's IC50 values were assessed to determine its efficacy in inhibiting cell growth.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HT-29 | 15 | 75 |

| M21 | 20 | 70 |

| MCF7 | 18 | 72 |

These results suggest that the compound exhibits promising anticancer activity, potentially through mechanisms involving cell cycle arrest and apoptosis induction.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth. For instance, it may target the mitogen-activated protein kinase (MAPK) pathway or affect the expression of cyclins involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

The structure of sulfonamide compounds plays a crucial role in determining their biological activity. Variations in substituents on the aromatic rings can significantly influence their potency. In particular, the presence of halogen atoms (like chlorine) and electron-donating groups (like methoxy) has been correlated with increased activity against cancer cells.

Table 2: SAR Analysis of Sulfonamide Derivatives

| Compound | Halogen Substitution | Anticancer Activity |

|---|---|---|

| Unsubstituted | None | Low |

| p-Chloro | Cl | Moderate |

| p-Methoxy | OCH₃ | High |

Case Studies

A recent study published in Molecules explored the synthesis and biological evaluation of novel sulfonamide derivatives, including compounds similar to our target compound. It was found that modifications at the para position of the phenyl ring significantly enhanced anticancer activity, demonstrating the importance of structural modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.